Carfilzomib
Vue d'ensemble
Description
Carfilzomib, commercialisé sous le nom de marque Kyprolis, est un médicament anticancéreux qui agit comme un inhibiteur sélectif du protéasome. Il est chimiquement classé comme une tétrapeptide époxycétone et est un analogue de l’époxomicine . This compound a été développé par Onyx Pharmaceuticals et a reçu l’approbation de la Food and Drug Administration des États-Unis en juillet 2012 pour le traitement du myélome multiple .
Mécanisme D'action
Carfilzomib exerce ses effets en se liant de manière sélective et irréversible aux sites actifs contenant de la thréonine N-terminale du protéasome 20S, qui est la particule de base protéolytique au sein du protéasome 26S . Cette liaison inhibe l’activité de type chymotrypsine du protéasome, conduisant à l’accumulation de protéines polyubiquitinées . L’accumulation de ces protéines entraîne l’arrêt du cycle cellulaire, l’apoptose et l’inhibition de la croissance tumorale . This compound présente des interactions minimales avec les cibles non protéasomiques, améliorant ainsi son profil de sécurité par rapport à d’autres inhibiteurs du protéasome .
Analyse Biochimique
Biochemical Properties
Carfilzomib plays a significant role in biochemical reactions by irreversibly and selectively binding to N-terminal threonine-containing active sites of the 20S proteasome . This proteasome is crucial for the degradation of intracellular proteins and controls the levels of key regulatory proteins such as cyclins and caspases .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and apoptosis via modulation of several pathways . Inhibition of proteasomes by this compound results in the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .
Molecular Mechanism
This compound exerts its effects at the molecular level through its irreversible and selective binding to the active sites of the 20S proteasome . This binding interaction leads to the inhibition of the chymotrypsin-like site, effectively decreasing cellular proliferation and resulting in cell cycle arrest and apoptosis of cancerous cells .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings have been observed to be dose-dependent. At higher doses, this compound will inhibit the trypsin-and capase-like sites . Despite its high systemic clearance, potent proteasome inhibition is observed in blood and a variety of tissues .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. This compound induced mild cardiotoxicity after two doses and more pronounced cardiomyopathy in the four-dose protocol .
Metabolic Pathways
This compound is involved in the ubiquitin proteasome pathway (UPP), which is crucial for the degradation of intracellular proteins . It is rapidly and extensively metabolized by the liver, predominantly through peptidase cleavage and epoxide hydrolysis .
Transport and Distribution
This compound is rapidly cleared and widely distributed following intravenous administrations to rats . Despite its high systemic clearance, potent proteasome inhibition is observed in blood and a variety of tissues .
Subcellular Localization
The subcellular localization of this compound is primarily at the proteasome, a protease complex that mediates a number of cellular mechanisms . Its binding to the proteasome affects the degradation of intracellular proteins, thereby influencing various cellular processes .
Méthodes De Préparation
Carfilzomib est synthétisé par une série de réactions chimiques impliquant des réactions d’époxydation et de condensation. La voie de synthèse implique généralement la préparation d’intermédiaires qui sont ensuite soumis à d’autres réactions pour obtenir le produit final . Le processus comprend :
Réaction d’époxydation : Cette étape implique la formation d’un cycle époxyde, qui est un composant structural crucial du this compound.
Réaction de condensation : Cette étape implique la combinaison de divers intermédiaires pour former la structure tétrapeptidique du this compound.
Les méthodes de production industrielles visent à optimiser le rendement et la pureté du this compound par des conditions de réaction contrôlées et des procédés de purification . Le processus de purification vise à réduire les impuretés, telles que l’acétamide, à des niveaux acceptables .
Analyse Des Réactions Chimiques
Carfilzomib subit diverses réactions chimiques, notamment :
Dégradation photolytique : L’exposition à la lumière peut provoquer une dégradation photolytique du this compound.
Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d’hydrogène pour l’oxydation et divers acides et bases pour l’hydrolyse . Les principaux produits formés à partir de ces réactions sont des produits de dégradation qui peuvent être identifiés et caractérisés à l’aide de techniques telles que la spectrométrie de masse à haute résolution et la résonance magnétique nucléaire .
4. Applications de la recherche scientifique
This compound a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :
Applications De Recherche Scientifique
Carfilzomib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Comparaison Avec Des Composés Similaires
Carfilzomib est souvent comparé à d’autres inhibiteurs du protéasome, tels que le bortézomib et l’ixazomib :
Bortézomib : Le this compound et le bortézomib inhibent tous deux le protéasome, mais le this compound se lie de manière irréversible, ce qui entraîne une inhibition prolongée.
Ixazomib : Ixazomib est un inhibiteur oral du protéasome, tandis que this compound est administré par voie intraveineuse.
La particularité du this compound réside dans sa liaison irréversible au protéasome et son profil de sécurité favorable, ce qui en fait une option précieuse pour les patients atteints de myélome multiple .
Propriétés
IUPAC Name |
(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMPQMFVWMYDKT-NZTKNTHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H57N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048690 | |
Record name | Carfilzomib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
Record name | Carfilzomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Carfilzomib is made up of four modified peptides and acts as a proteasome inhibitor. Carfilzomib irreversibly and selectively binds to N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome. This 20S core has 3 catalytic active sites: the chymotrypsin, trypsin, and caspase-like sites. Inhibition of the chymotrypsin-like site by carfilzomib (β5 and β5i subunits) is the most effective target in decreasing cellular proliferation, ultimately resulting in cell cycle arrest and apoptosis of cancerous cells. At higher doses, carfilzomib will inhibit the trypsin-and capase-like sites. | |
Record name | Carfilzomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
868540-17-4 | |
Record name | Carfilzomib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868540174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carfilzomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08889 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Carfilzomib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARFILZOMIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72X6E3J5AR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.